methyl 4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]benzoate
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Overview
Description
Methyl 4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]benzoate is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a pyridazinone ring, which is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]benzoate typically involves the condensation of 3-phenylpyridazin-6-one with methyl 4-formylbenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols can be employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of methyl 4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]benzoate involves its interaction with various molecular targets and pathways. The compound is believed to inhibit specific enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- Methyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
- Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
- Methyl 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
Uniqueness
Methyl 4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]benzoate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a pyridazinone ring with a benzoate ester group makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
891386-72-4 |
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Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
methyl 4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C19H16N2O3/c1-24-19(23)16-9-7-14(8-10-16)13-21-18(22)12-11-17(20-21)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChI Key |
PAEZQNZTTZSTGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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